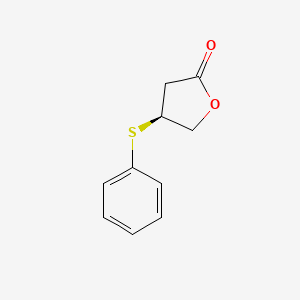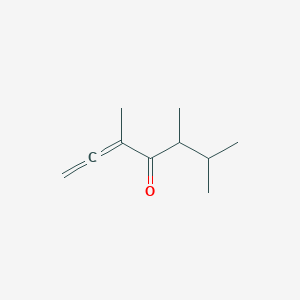![molecular formula C25H27BrS B14283637 1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene CAS No. 156881-08-2](/img/structure/B14283637.png)
1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene is an organic compound that features a benzene ring structure with a bromohexylsulfanyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene typically involves the reaction of tribenzylmethane with 6-bromohexylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to form the corresponding hexylsulfanyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hexylsulfanyl derivative.
Substitution: Corresponding substituted products such as azides or thiocyanates.
Scientific Research Applications
1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene involves its interaction with specific molecular targets and pathways. The bromohexylsulfanyl group can interact with biological molecules such as proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,1’'-[(3-Bromopropoxy)methanetriyl]tribenzene
- 1,1’,1’'-[(4-Phenylbutoxy)methanetriyl]tribenzene
- 1,1’,1’'-({[(Methylsulfanyl)methyl]sulfanyl}methanetriyl)tribenzene
Uniqueness
1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene is unique due to its specific bromohexylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.
Properties
CAS No. |
156881-08-2 |
|---|---|
Molecular Formula |
C25H27BrS |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[6-bromohexylsulfanyl(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H27BrS/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19H,1-2,12-13,20-21H2 |
InChI Key |
GNMPPPGKPWLKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)
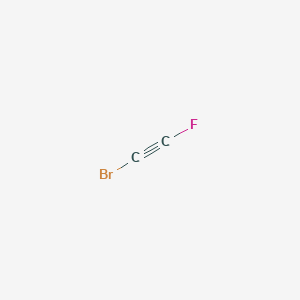
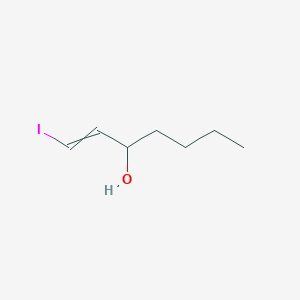

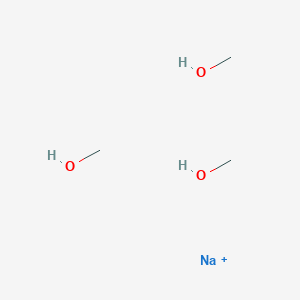
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)

![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
